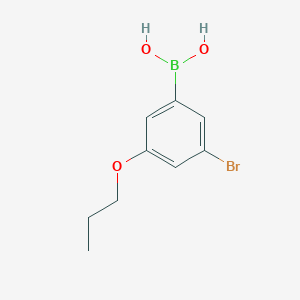

3-Bromo-5-propoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

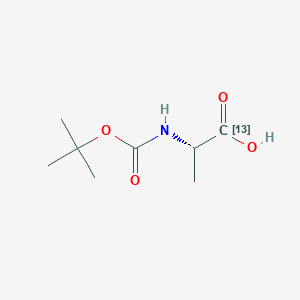

The compound 3-Bromo-5-propoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds and are essential in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A study on the preparation of 3-pyridylboronic acid from 3-bromopyridine through lithium-halogen exchange and "in situ quench" suggests a potential pathway for synthesizing related compounds like 3-Bromo-5-propoxyphenylboronic acid . Although the exact synthesis of 3-Bromo-5-propoxyphenylboronic acid is not detailed in the provided papers, the methodologies described could be adapted for its preparation.

Molecular Structure Analysis

While the molecular structure of 3-Bromo-5-propoxyphenylboronic acid is not directly reported, the crystal structure of related compounds, such as S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate, provides insight into the potential structural characteristics of bromo-arylboronic acids. These compounds typically exhibit planar geometries around the boron atom and can form stable crystalline structures .

Chemical Reactions Analysis

Arylboronic acids are known for their role in Suzuki cross-coupling reactions. The cyclopalladated complexes of 3-Thiophosphorylbenzoic Acid Thioamides demonstrate the use of arylboronic acids in such reactions, highlighting their ability to form biaryl compounds through catalytic activity . Additionally, the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes indicates the potential for 3-Bromo-5-propoxyphenylboronic acid to participate in similar reactions, forming various biaryl structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-propoxyphenylboronic acid can be inferred from the general characteristics of arylboronic acids. These compounds are typically stable under atmospheric conditions but can form boronate esters in the presence of diols or can undergo protodeboronation in the presence of strong bases. The presence of the propoxy group in the 3-Bromo-5-propoxyphenylboronic acid may influence its solubility and reactivity, potentially making it more lipophilic than other arylboronic acids.

Wissenschaftliche Forschungsanwendungen

1. Versatile Synthesis in Organic Chemistry 3-Bromo-5-propoxyphenylboronic acid plays a significant role in the versatile synthesis of various organic compounds. For instance, it is used in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, a process that involves Suzuki reactions with a range of aryl iodides and heteroaryl boronic acids, leading to diverse pyridine derivatives with potential applications in pharmaceuticals and materials science (Sutherland & Gallagher, 2003).

2. Application in Catalysis and Chemical Bonding Studies The compound is involved in catalytic activities, particularly in the Suzuki cross-coupling reactions. This includes its use in synthesizing new derivatives of thiophene molecules with potential medicinal applications, as these compounds exhibit properties like biofilm inhibition and anti-thrombolytic activities (Ikram et al., 2015). Additionally, cyclopalladated complexes of derivatives of this acid demonstrate high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence, providing insights into the chemical bonding and photophysical properties of these compounds (Kozlov et al., 2008).

3. Development of Novel Pharmaceutical Compounds In the field of medicinal chemistry, derivatives of 3-Bromo-5-propoxyphenylboronic acid are investigated for their potential in drug development. For instance, its derivatives have been studied for their antiproliferative potential and proapoptotic effects in cancer cell lines, indicating its potential as a novel class of anticancer agents (Psurski et al., 2018).

Eigenschaften

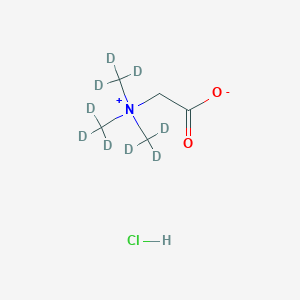

IUPAC Name |

(3-bromo-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFYAFQVSGUNME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584724 |

Source

|

| Record name | (3-Bromo-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-propoxyphenylboronic acid | |

CAS RN |

871126-27-1 |

Source

|

| Record name | (3-Bromo-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.